molecular formula C19H21NO3 B12468494 4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate

4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate

Cat. No.: B12468494
M. Wt: 311.4 g/mol
InChI Key: BCFMJROBUIYSDS-UHFFFAOYSA-N
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Description

4-[(E)-[(4-BUTOXYPHENYL)METHYLIDENE]AMINO]PHENYL ACETATE is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-BUTOXYPHENYL)METHYLIDENE]AMINO]PHENYL ACETATE typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-aminophenyl acetate. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-BUTOXYPHENYL)METHYLIDENE]AMINO]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of 4-butoxybenzaldehyde and 4-aminophenyl acetate.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[(E)-[(4-BUTOXYPHENYL)METHYLIDENE]AMINO]PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development due to its biological activity.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-BUTOXYPHENYL)METHYLIDENE]AMINO]PHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can exhibit various biological activities. The Schiff base moiety allows the compound to act as a chelating agent, which can inhibit the activity of certain enzymes or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxybenzaldehyde: A precursor in the synthesis of the compound.

    4-Aminophenyl Acetate: Another precursor used in the synthesis.

    Schiff Bases: Other Schiff bases with similar structures and properties.

Uniqueness

4-[(E)-[(4-BUTOXYPHENYL)METHYLIDENE]AMINO]PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a valuable compound for various applications.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

[4-[(4-butoxyphenyl)methylideneamino]phenyl] acetate

InChI

InChI=1S/C19H21NO3/c1-3-4-13-22-18-9-5-16(6-10-18)14-20-17-7-11-19(12-8-17)23-15(2)21/h5-12,14H,3-4,13H2,1-2H3

InChI Key

BCFMJROBUIYSDS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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